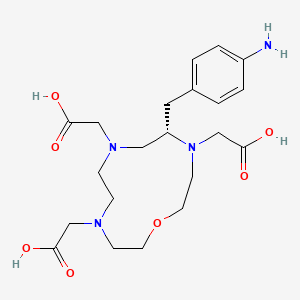
p-NH2-Bn-oxo-DO3A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-NH2-Bn-oxo-DO3A: is a bifunctional chelator, which means it can form stable complexes with metal ions. Its full chemical name is 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid. This compound is particularly useful in the field of radiopharmaceuticals, where it is employed to bind radiometals for diagnostic imaging and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-NH2-Bn-oxo-DO3A typically involves the reaction of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) with 4-aminobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity levels required for medical applications .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: p-NH2-Bn-oxo-DO3A can undergo substitution reactions where the amino group can be replaced with other functional groups.
Complexation Reactions: It forms stable complexes with various metal ions, which is crucial for its application in radiopharmaceuticals.
Common Reagents and Conditions:
Reagents: Common reagents include 4-aminobenzyl bromide, DO3A, and metal salts like copper(II) chloride for complexation.
Conditions: Reactions are typically carried out in organic solvents under basic conditions and elevated temperatures.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
Radiopharmaceuticals: p-NH2-Bn-oxo-DO3A is used to chelate radiometals for imaging techniques like PET and SPECT.
Biology:
Medicine:
Cancer Diagnosis and Treatment: The compound is used in the development of radiopharmaceuticals for cancer diagnosis and treatment.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: p-NH2-Bn-oxo-DO3A exerts its effects by forming stable complexes with metal ions. These complexes can then be directed to specific molecular targets in the body, such as cancer cells, for imaging or therapeutic purposes .
Comparación Con Compuestos Similares
p-SCN-Bn-DOTA: Another bifunctional chelator used for similar applications but with different functional groups.
DOTA-NHS-ester: Used for bioconjugation but has different reactivity compared to p-NH2-Bn-oxo-DO3A.
Uniqueness: this compound is unique due to its specific functional groups that allow for versatile bioconjugation and stable complex formation with a wide range of metal ions .
Propiedades
Fórmula molecular |
C21H32N4O7 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
2-[(9S)-9-[(4-aminophenyl)methyl]-7,10-bis(carboxymethyl)-1-oxa-4,7,10-triazacyclododec-4-yl]acetic acid |
InChI |
InChI=1S/C21H32N4O7/c22-17-3-1-16(2-4-17)11-18-12-24(14-20(28)29)6-5-23(13-19(26)27)7-9-32-10-8-25(18)15-21(30)31/h1-4,18H,5-15,22H2,(H,26,27)(H,28,29)(H,30,31)/t18-/m0/s1 |
Clave InChI |
ZYGZPYXXYYEJPI-SFHVURJKSA-N |
SMILES isomérico |
C1CN(C[C@@H](N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O |
SMILES canónico |
C1CN(CC(N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


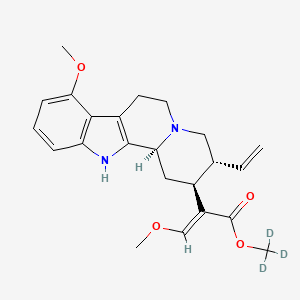
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)
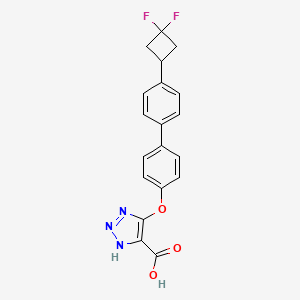

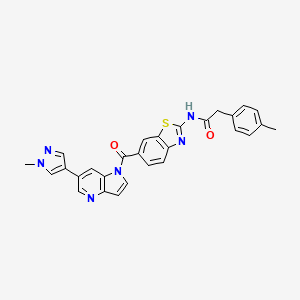
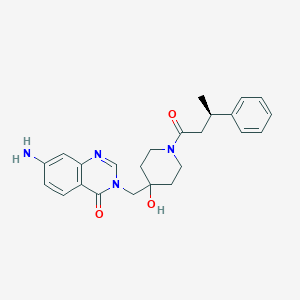

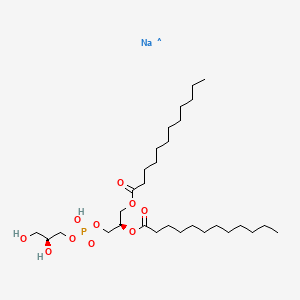
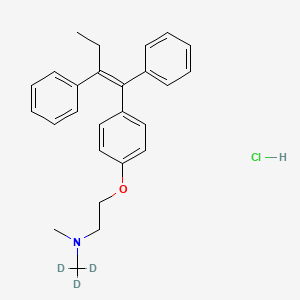
![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)
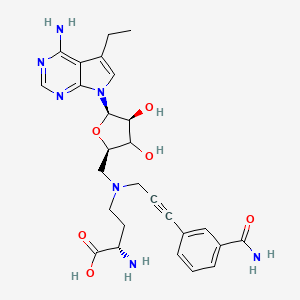
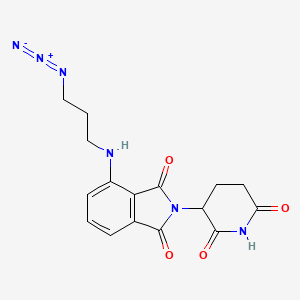
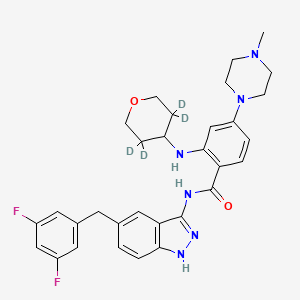
![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)
